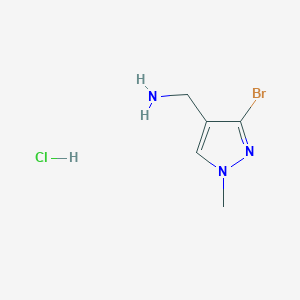

(3-Bromo-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride

Description

(3-Bromo-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride is a halogenated pyrazole derivative with a methanamine side chain, stabilized as a hydrochloride salt. The bromine substituent at the 3-position and the methyl group at the 1-position of the pyrazole ring define its core structure. This compound is likely utilized in medicinal chemistry and materials science, given the prevalence of pyrazole derivatives in drug discovery (e.g., kinase inhibitors, antimicrobial agents) .

Properties

IUPAC Name |

(3-bromo-1-methylpyrazol-4-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN3.ClH/c1-9-3-4(2-7)5(6)8-9;/h3H,2,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGLJPTNWAPFCIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)Br)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, followed by the addition of methanamine under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and subsequent amination processes. These methods are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts and appropriate ligands for Suzuki or Heck reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrazole derivative, while coupling reactions can produce biaryl or aryl-alkene derivatives .

Scientific Research Applications

Medicinal Chemistry

(3-Bromo-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride serves as a precursor for synthesizing various bioactive compounds. Its structural framework allows for modifications that can lead to derivatives with enhanced pharmacological properties.

Enzyme Inhibition Studies

Research indicates that compounds related to pyrazole derivatives often exhibit enzyme inhibitory activities. For instance, studies have shown that certain pyrazole derivatives can act as reversible inhibitors of monoamine oxidases, which are crucial targets in treating neurological disorders .

Antimicrobial Activity

The compound has demonstrated potential antimicrobial properties against various bacterial strains. A study highlighted its effectiveness at low concentrations, suggesting its development as a new class of antibiotics.

Anti-inflammatory Properties

In vitro experiments have shown that this compound can reduce the production of inflammatory mediators in macrophages. This suggests its potential application in treating inflammatory diseases by modulating cytokine release and enzyme activity .

Antitumor Activity

Preliminary research indicates that this compound may induce apoptosis in cancer cell lines, particularly through pathways involving caspases. This property positions it as a candidate for further development in cancer therapeutics.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of this compound revealed significant inhibition against Gram-positive and Gram-negative bacteria at concentrations as low as 10 µg/mL. The findings suggest its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Mechanisms

In an investigation into the anti-inflammatory effects of pyrazole derivatives, this compound was shown to downregulate the expression of cyclooxygenase enzymes in human macrophage cell lines. The IC50 value was determined to be approximately 25 µM, indicating a moderate potency compared to standard anti-inflammatory drugs like ibuprofen.

Case Study 3: Antitumor Activity Assessment

Research assessing the antitumor potential of this compound demonstrated that it could inhibit the proliferation of MCF-7 breast cancer cells with an IC50 value of 15 µM. Mechanistic studies suggested that the compound triggers apoptotic pathways, making it a valuable candidate for further anticancer drug development.

Mechanism of Action

The mechanism of action of (3-Bromo-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methanamine group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Structural Features and Substituent Effects

| Compound Name | Core Structure | Substituents | Halogen Position | Salt Form | Evidence ID |

|---|---|---|---|---|---|

| (3-Bromo-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride | Pyrazole | 3-Br, 1-CH₃, 4-CH₂NH₂ | 3 | Hydrochloride | [5] |

| [1-(3-Chlorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride | Pyrazole | 4-CH₂NH₂, 1-(3-Cl-C₆H₄) | N/A | Hydrochloride | [12] |

| 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)ethylamine dihydrochloride | Pyrazole | 4-Br, 1-CH₃, 3-(CH₂CH₂N(CH₃)) | 4 | Dihydrochloride | [13] |

| 1-[1-(4-Methylphenyl)-1H-pyrazol-3-yl]methanamine hydrochloride | Pyrazole | 3-CH₂NH₂, 1-(4-CH₃-C₆H₄) | N/A | Hydrochloride | [10] |

Key Observations :

- Halogen Effects : Bromine at the 3-position in the target compound vs. 4-position in [13]. Halogens influence electronic properties and binding interactions (e.g., in enzyme active sites) .

- Aromatic vs. Alkyl Substituents : The target compound lacks aryl groups, unlike [12] (3-chlorophenyl) and [10] (4-methylphenyl). Aryl substituents enhance lipophilicity but may reduce solubility .

- Salt Forms: The dihydrochloride in [13] suggests higher polarity compared to the monohydrochloride target compound, affecting solubility and crystallinity .

Physicochemical Properties

| Compound Name | Melting Point (°C) | Solubility (Inference) | Molecular Weight | |

|---|---|---|---|---|

| This compound | Not reported | Moderate (hydrochloride salt) | ~225.5 (est.) | |

| 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)ethylamine dihydrochloride | Not reported | High (dihydrochloride) | 317.5 (est.) | [13] |

| [1-(3-Chlorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride | Not reported | Low (aryl group) | 244.12 | [12] |

| [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride | 268 | Low (thiazole core) | 261.17 | [6] |

Notes:

- Limited direct data exist for the target compound, but analogs suggest hydrochloride salts generally exhibit higher aqueous solubility than free bases .

- Thiazole derivatives (e.g., [6]) have higher melting points due to stronger intermolecular forces compared to pyrazoles .

Biological Activity

(3-Bromo-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.

The chemical structure of this compound is represented by the formula with a molecular weight of 175.03 g/mol. The compound has been noted for its various pharmacological properties, which are explored in further detail below.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Compounds containing the 1H-pyrazole scaffold have demonstrated significant activity against various cancer cell lines.

- In vitro Studies: Research indicates that pyrazole derivatives can inhibit the growth of several cancer cell types such as breast cancer (MDA-MB-231), lung cancer, and colorectal cancer. For instance, compounds derived from 1H-pyrazole showed apoptosis-inducing activities, enhancing caspase-3 activity significantly at concentrations as low as 1.0 μM .

| Compound | Cell Line | Concentration (μM) | Effect |

|---|---|---|---|

| 7d | MDA-MB-231 | 1.0 | Induced morphological changes |

| 7h | MDA-MB-231 | 10.0 | Enhanced caspase-3 activity (1.33 times) |

| 10c | MDA-MB-231 | 2.5 | Induced apoptosis |

Anti-inflammatory Activity

The pyrazole ring is also associated with anti-inflammatory properties. A series of pyrazole derivatives have been synthesized and evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which are key players in the inflammatory process.

- Inhibition Studies: Some pyrazole compounds have shown selective inhibition of COX-2 with significant anti-inflammatory effects comparable to standard drugs like diclofenac .

| Compound | COX Inhibition (%) | IC50 (μg/mL) |

|---|---|---|

| Compound 136a | 40.76 | 60.56 |

| Compound 136b | 52.03 | 57.24 |

Antimicrobial Activity

Research has also explored the antimicrobial properties of pyrazole derivatives. This compound exhibits varying degrees of antibacterial and antifungal activity.

- MIC Values: The minimum inhibitory concentration (MIC) values for certain pyrazole derivatives against Gram-positive and Gram-negative bacteria have been reported to range from 0.0039 to 0.025 mg/mL, indicating strong antibacterial activity .

Case Study: Development of Anticancer Agents

A recent study focused on synthesizing and evaluating anticancer agents based on the pyrazole scaffold, including this compound. The results indicated that these compounds could effectively target cancer cells while exhibiting lower toxicity profiles compared to conventional chemotherapeutics .

Case Study: Anti-inflammatory Drug Development

Another investigation aimed at developing new anti-inflammatory drugs highlighted the effectiveness of pyrazole-based compounds in reducing inflammation markers in vivo, showcasing their potential as safer alternatives to existing anti-inflammatory medications .

Q & A

Q. What synthetic methodologies are recommended for preparing (3-Bromo-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride?

Methodological Answer: The synthesis of pyrazole derivatives typically involves cyclization or substitution reactions. For example, pyrazole cores can be functionalized via bromination at the 3-position using reagents like N-bromosuccinimide (NBS) under controlled conditions. Subsequent methylation at the 1-position may employ methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃). The methanamine group can be introduced via reductive amination or nucleophilic substitution of a bromine atom using ammonia or a protected amine precursor. Final hydrochloride salt formation is achieved by treating the free base with HCl in a polar solvent (e.g., ethanol). Key Considerations:

Q. What are the best practices for handling and storing this compound to maintain stability?

Methodological Answer: Based on safety data for structurally related pyrazole derivatives:

- Handling: Use nitrile gloves, lab coats, and safety goggles. Perform reactions in a fume hood to avoid inhalation. For respiratory protection, use NIOSH-approved P95 respirators for particulate matter or OV/AG-P99 cartridges if volatile organic compounds are present .

- Storage: Keep the compound in a tightly sealed glass container under inert gas (argon/nitrogen). Store at 2–8°C in a dark, dry environment to prevent hydrolysis or photodegradation. Avoid contact with strong oxidizers (e.g., peroxides) due to potential incompatibility .

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR: Identify substituents on the pyrazole ring (e.g., methyl at 1-position, bromine at 3-position). Expected signals:

- Methyl group (1-position): ~3.8 ppm (singlet, 3H).

- Methanamine protons: ~3.2 ppm (multiplet, 2H) .

- 2D NMR (COSY, HSQC): Resolve coupling patterns and confirm connectivity.

- High-Resolution Mass Spectrometry (HRMS): Exact mass calculation (C₆H₁₁BrN₃·HCl): 224.99 (M+H⁺). Use electrospray ionization (ESI) in positive mode for accurate mass determination .

- X-Ray Crystallography: For unambiguous structural confirmation, grow single crystals via slow evaporation in ethanol/water. Refine using SHELXL (space group determination, thermal displacement parameters) .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action in biological systems?

Methodological Answer:

- Enzyme Inhibition Assays: Screen against amine oxidase family targets (e.g., LOXL2, MAO-A/B) using fluorometric or colorimetric substrates. For LOXL2, measure inhibition via lysyl oxidase activity (IC₅₀ determination) .

- Cellular Uptake Studies: Label the compound with ³H or ¹⁴C isotopes. Quantify intracellular accumulation in target cell lines (e.g., cancer cells) using scintillation counting.

- Molecular Docking: Perform in silico studies with AutoDock Vina to predict binding modes in enzyme active sites (e.g., LOXL2 catalytic domain). Validate with site-directed mutagenesis .

Q. How should contradictions in biological activity data across studies be addressed?

Methodological Answer:

- Purity Analysis: Use HPLC (C18 column, acetonitrile/water gradient) to verify compound purity (>98%). Detect impurities (e.g., de-brominated byproducts) via LC-MS.

- Assay Variability: Standardize protocols (e.g., ATP levels in cell viability assays). Include positive controls (e.g., known LOXL2 inhibitors) to calibrate results.

- Statistical Validation: Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to compare datasets. Report p-values and effect sizes for transparency .

Q. What strategies optimize solubility for in vitro assays?

Methodological Answer:

- Co-Solvents: Prepare stock solutions in DMSO (≤1% final concentration) and dilute in assay buffer (PBS, pH 7.4). For aqueous solubility enhancement, use cyclodextrins (e.g., HP-β-CD) at 10 mM.

- pH Adjustment: Test solubility in buffered solutions (pH 3–9). The hydrochloride salt may exhibit higher solubility in acidic conditions.

- Surfactants: Include 0.01% Tween-80 to prevent aggregation in cell culture media .

Q. How can structure-activity relationships (SAR) be established for derivatives?

Methodological Answer:

- Synthetic Modifications:

- Vary substituents at the 1- and 3-positions (e.g., replace bromine with chlorine or methyl groups).

- Modify the methanamine group (e.g., substitute with ethylamine or cyclopropylamine).

- Biological Testing: Compare IC₅₀ values across derivatives in enzyme/cell-based assays.

- Computational QSAR: Use MOE or Schrödinger to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity .

Q. What advanced analytical techniques resolve impurities or degradation products?

Methodological Answer:

- LC-HRMS: Couple reverse-phase HPLC with high-resolution mass spectrometry to identify degradation products (e.g., hydrolyzed amine or de-methylated analogs).

- Stability Studies: Incubate the compound under accelerated conditions (40°C/75% RH for 4 weeks). Monitor degradation via NMR or IR for functional group changes.

- Forced Degradation: Expose to oxidative (H₂O₂), acidic (0.1 M HCl), or basic (0.1 M NaOH) conditions. Isolate products using preparative TLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.